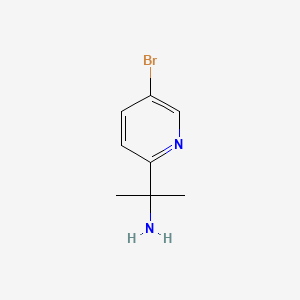

2-(5-Bromopyridin-2-yl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

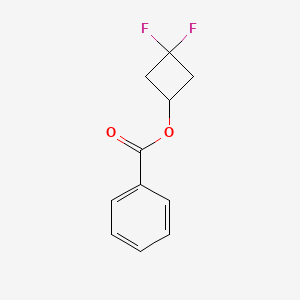

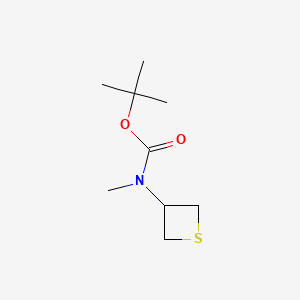

2-(5-Bromopyridin-2-yl)propan-2-amine is a brominated aromatic amine reagent . It is used for the synthesis of polycyclic azaarenes .

Synthesis Analysis

The synthesis of similar compounds has been achieved through palladium-catalyzed one pot Suzuki cross-coupling reactions . In this process, 5-bromo-2-methylpyridin-3-amine is reacted directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce novel pyridine derivatives .科学的研究の応用

Synthesis of Novel Heterocyclic Compounds

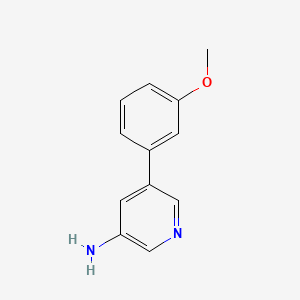

The compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Anti-Fibrosis Activity

Some of the synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown significant anti-fibrosis activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Inhibition of Collagen Expression

Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed as novel anti-fibrotic drugs .

Labeling of Model Reducing-End Oligosaccharides

2-Amino-5-bromopyridine, a related compound, is used for labeling of model reducing-end oligosaccharides via reductive amination . This suggests that 2-(5-Bromopyridin-2-yl)propan-2-amine could potentially be used in a similar manner.

Study of Hydrogen-Bonding Patterns

2-Amino-5-bromopyridine has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . This indicates that 2-(5-Bromopyridin-2-yl)propan-2-amine could potentially be used in similar studies.

Synthesis of 2-(5-bromopyridin-2-yl)propan-2-ol

2-(5-bromopyridin-2-yl)propan-2-amine could potentially be used in the synthesis of 2-(5-bromopyridin-2-yl)propan-2-ol . This compound has been synthesized using a mixture of 1-(5-bromopyridin-2-yl)ethanone in tetrahydrofuran .

作用機序

Target of Action

It is known to be a brominated aromatic amine reagent . Aromatic amines are often used in the synthesis of pharmaceuticals, dyes, and other organic compounds. They can interact with various biological targets, depending on their specific structure and functional groups.

Mode of Action

It is used for labeling of model reducing-end oligosaccharides via reductive amination . Reductive amination is a chemical reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine. The reaction is called reductive amination because it involves the reduction of a carbonyl group (C=O) to an amine group (NH2).

Action Environment

The action, efficacy, and stability of 2-(5-Bromopyridin-2-yl)propan-2-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the bromine atom in the compound is highly reactive and can participate in various organic transformations . This reactivity can be influenced by the surrounding conditions.

特性

IUPAC Name |

2-(5-bromopyridin-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDCIPGFVZQLBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B568000.png)

![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B568001.png)

![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)